Pimavanserin

Parkinson's disease psychosis Clinical trial SAPS-PD

Pimavanserin (ACP-103, Nuplazid) is the only FDA-approved agent for Parkinson's disease psychosis with complete D2 receptor sparing (Ki >300 nM). Unlike off-label antipsychotics, it avoids motor worsening—confirmed by real-world evidence showing 20–37% lower hospitalizations. Ideal for clinical trials, preclinical research, and ANDA development. No U.S. generic available before 2030. Choose pimavanserin for clean 5-HT2A pharmacology without dopaminergic confounding.

Molecular Formula C25H34FN3O2
Molecular Weight 427.6 g/mol
CAS No. 706779-91-1
Cat. No. B1677881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimavanserin
CAS706779-91-1
SynonymsACP 103
ACP-103
ACP103
bis(1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2-methylpropoxy)benzyl)urea) (2R,3R)-2,3-dihydroxybutanedioate
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide
Nuplazid
Pimavanserin
pimavanserin tartrate
urea, n-((4-fluorophenyl)methyl)-n-(1-methyl-4-piperidinyl)-n'-((4-(2-methylpropoxy)phenyl)methyl)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1)
Molecular FormulaC25H34FN3O2
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C
InChIInChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)
InChIKeyRKEWSXXUOLRFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pimavanserin (CAS 706779-91-1): A Selective 5-HT2A Inverse Agonist with FDA Approval for Parkinson's Disease Psychosis


Pimavanserin (CAS 706779-91-1), also known as ACP-103 and marketed as Nuplazid, is a selective serotonin 5-HT2A receptor inverse agonist with a mean pIC50 of 8.73 and pKd of 9.3 in cell-based functional assays . It displays approximately 40-fold higher affinity for 5-HT2A over 5-HT2C receptors and lacks appreciable affinity (Ki >300 nM) for dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors, or calcium channels . Approved by the FDA in 2016, it is the only medication specifically indicated for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis (PDP), with its label updated in 2023 to clarify use in patients with PDP who also have dementia [1].

Why Pimavanserin (CAS 706779-91-1) Cannot Be Interchanged with Other Atypical Antipsychotics in Parkinson's Disease Psychosis


Generic substitution among atypical antipsychotics for Parkinson's disease psychosis (PDP) is not clinically equivalent due to fundamental differences in receptor pharmacology and motor safety profiles. Unlike conventional antipsychotics that achieve efficacy through dopamine D2 receptor antagonism—which consistently worsens parkinsonian motor symptoms—pimavanserin is a selective 5-HT2A inverse agonist with no measurable affinity for dopamine receptors (Ki >300 nM) . This pharmacological distinction translates to real-world outcomes: real-world evidence studies demonstrate that patients initiated on pimavanserin had 20–37% lower all-cause and psychiatric-related hospitalizations, 7–15% lower emergency room visits, and significantly lower mortality risk compared to other off-label atypical antipsychotics (AAPs), including quetiapine [1]. The following evidence dimensions quantify exactly where pimavanserin differs from comparators and why procurement or study design decisions should not default to off-label alternatives.

Quantitative Comparative Evidence for Pimavanserin (CAS 706779-91-1): Key Differentiation Data for Scientific Selection and Procurement


Pimavanserin vs. Quetiapine: Head-to-Head Efficacy in Parkinson's Disease Psychosis at 56 Days

In the first prospective head-to-head comparison of pimavanserin with an active comparator (quetiapine) in Parkinson's disease psychosis (PDP), pimavanserin demonstrated superior antipsychotic efficacy across all parameters. At the primary endpoint of day 56, mean change in SAPS-PD nine-item total scores was −9.64 with pimavanserin versus −8.37 with quetiapine (between-group difference −1.27, P = 0.008). This 15.2% greater symptom reduction was achieved without worsening motor symptoms [1].

Parkinson's disease psychosis Clinical trial SAPS-PD

Pimavanserin vs. Quetiapine: Network Meta-Analysis Confirms Superior Efficacy and Motor Safety in PDP

A 2024 network meta-analysis of 16 RCTs (N=1,252) comparing second-generation antipsychotics for PDP found that pimavanserin was significantly superior to quetiapine for psychotic symptom reduction, with a standardized mean difference (SMD) of 0.47 (95% CI, 0.02 to 0.92) favoring pimavanserin. The analysis ranked clozapine first (SMD −1.31 vs placebo) and pimavanserin second, with quetiapine demonstrating significant inferiority [1]. Additionally, a separate 2023 network meta-analysis of 19 studies (N=1,242) found that pimavanserin (SMD −4.81; 95% CI, −5.39 to −4.24) and clozapine (SMD −4.25; 95% CI, −5.24 to −3.26) both significantly improved symptoms on the Clinical Global Impression Scale for Severity compared to placebo, whereas quetiapine was associated with significant cognitive decline (SMD 0.60; 95% CI, 0.07 to 1.14 on MMSE) despite not impairing motor function [2].

Parkinson's disease psychosis Network meta-analysis Comparative efficacy

Pimavanserin Receptor Selectivity Profile: 40-Fold 5-HT2A/5-HT2C Selectivity with No Dopamine D2 Binding

Pimavanserin demonstrates a unique receptor selectivity profile that fundamentally distinguishes it from all other antipsychotics used off-label in PDP. It is a potent 5-HT2A receptor inverse agonist with an IC50 of 2 nM and displays approximately 40-fold higher affinity for 5-HT2A over 5-HT2C receptors . Critically, pimavanserin has no appreciable affinity (Ki >300 nM) for dopamine D2 receptors, serotonin 5-HT2B receptors, muscarinic receptors, histaminergic receptors, or adrenergic receptors [1]. In contrast, quetiapine, clozapine, and all other atypical antipsychotics achieve at least partial efficacy through D2 receptor antagonism—a mechanism directly linked to motor worsening in Parkinson's disease [2].

Receptor pharmacology Selectivity Mechanism of action

Pimavanserin vs. Other-AAPs: Real-World Healthcare Resource Utilization and Mortality Outcomes

A comprehensive review of 16 real-world evidence (RWE) studies published through April 2025, comparing pimavanserin with other-AAPs (primarily quetiapine) in PDP patients, demonstrated consistent and substantial advantages for pimavanserin across multiple outcomes. Compared to other-AAPs, pimavanserin initiation was associated with 20–37% lower all-cause and psychiatric-related hospitalizations, 7–15% lower emergency room visits, significant delays to long-term care admissions, lower rates of falls or fractures in nursing home/long-term care settings, and lower observed rates of mortality [1]. The review concluded that pimavanserin's favorable real-world profile complements clinical trial findings and supports its preferential use over off-label AAPs in both community and institutional settings [1].

Real-world evidence Healthcare utilization Comparative outcomes

Pimavanserin Active Ingredient Patent Protection Extends Through 2030, Delaying Generic Entry

As of June 2025, the U.S. Court of Appeals for the Federal Circuit (CAFC) upheld the validity of Acadia Pharmaceuticals' active ingredient patent (US 7,601,740) covering pimavanserin, effectively blocking MSN Laboratories' proposed generic launch and extending branded exclusivity through 2030 [1]. This ruling reversed an earlier preliminary approval of MSN's ANDA. Additional formulation patents (e.g., US 10,449,185) and combination patents extend protection through 2037–2038 for specific capsule formulations and CYP450 modulator combinations [2]. Consequently, no interchangeable generic pimavanserin product is expected in the U.S. market before 2030.

Patent protection Generic availability Procurement timeline

Optimal Research and Procurement Applications for Pimavanserin (CAS 706779-91-1) Based on Comparative Evidence


Clinical Trial Design for Parkinson's Disease Psychosis Requiring Motor-Sparing Antipsychotic Efficacy

Investigators designing randomized controlled trials for Parkinson's disease psychosis (PDP) where motor function preservation is a primary safety endpoint should select pimavanserin as the investigational agent or active comparator. The compound's demonstrated superiority over quetiapine (SAPS-PD improvement: −9.64 vs −8.37, P = 0.008) [1], combined with its established rank as second only to clozapine in network meta-analyses of antipsychotic efficacy for PDP [2], provides a robust evidence base for trial design. Critically, pimavanserin's complete absence of D2 receptor binding (Ki >300 nM) eliminates the motor worsening that complicates trials using comparator antipsychotics, enabling cleaner interpretation of efficacy signals. This scenario applies to Phase II–IV trials, comparative effectiveness research, and investigator-initiated studies where the comparator quetiapine is being evaluated.

Institutional Formulary Evaluation and Value-Based Procurement for PDP Management

Healthcare systems, integrated delivery networks, and long-term care pharmacy providers evaluating antipsychotic formulary options for Parkinson's disease psychosis should prioritize pimavanserin based on real-world evidence demonstrating 20–37% reductions in all-cause and psychiatric-related hospitalizations, 7–15% reductions in emergency room visits, and lower observed mortality rates compared to other-AAPs (primarily quetiapine) [3]. These healthcare resource utilization differentials translate directly to measurable cost offsets and quality metrics. Procurement planners must note that no generic pimavanserin will be available in the U.S. before 2030 due to upheld patent protection [4], necessitating budgeting for branded Nuplazid acquisition—a factor that should be weighed against the documented reductions in downstream healthcare utilization costs.

Preclinical and Translational Research Requiring Selective 5-HT2A Modulation Without Dopaminergic Off-Target Effects

Researchers conducting preclinical studies in animal models of Parkinson's disease, Alzheimer's disease, or psychosis where dopamine D2 receptor blockade would confound behavioral or motor endpoints should select pimavanserin as the 5-HT2A tool compound of choice. Its 40-fold selectivity for 5-HT2A over 5-HT2C and absence of affinity for D2, muscarinic, histaminergic, and adrenergic receptors (all Ki >300 nM) enables clean pharmacological dissection of 5-HT2A-mediated effects. Published preclinical data demonstrate that pimavanserin suppresses amyloid-β production and improves anxiety-related behavior and memory in Alzheimer's disease mouse models, and exerts protective effects on midbrain dopaminergic neurons in a rat model of Parkinson's disease [5]. Unlike quetiapine or clozapine, pimavanserin produces no D2-mediated confounding effects, making it the preferred research tool for investigating 5-HT2A inverse agonism in neurodegenerative disease models.

Regulatory ANDA Development and Bioequivalence Study Planning (Post-2030)

Generic pharmaceutical manufacturers planning abbreviated new drug application (ANDA) submissions for pimavanserin following the 2030 active ingredient patent expiry should reference published bioequivalence study protocols [6] and validated analytical methods for impurity determination [7] as development benchmarks. The existence of validated UPLC-MS/MS methods for quantifying pimavanserin in plasma and tissues with application to pharmacokinetics and brain uptake studies [8], along with stability-indicating HPLC methods and forced degradation data [9], provides a robust analytical foundation for ANDA development. Note that formulation patents extending through 2038 [4] may require alternative capsule composition design to avoid infringement, and that current ANDA filings from MSN Laboratories and Zydus have received preliminary FDA approval pending patent resolution [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimavanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.